Gisadenafil besylate

Overview

Description

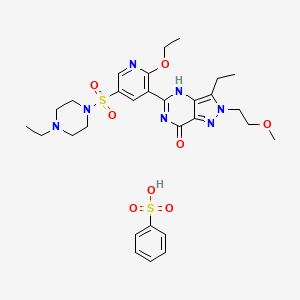

Gisadenafil besylate is a potent phosphodiesterase type 5 (PDE5) inhibitor. It is known for its high selectivity over other phosphodiesterases, particularly PDE6, and is used primarily in research settings. The compound is characterized by its chemical formula C23H33N7O5S · C6H6O3S and a molecular weight of 677.79 g/mol .

Mechanism of Action

Target of Action

Gisadenafil besylate primarily targets phosphodiesterase 5 (PDE5) . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation.

Mode of Action

As a selective inhibitor of PDE5 , this compound binds to the enzyme and prevents it from degrading cGMP . This action leads to an increase in the concentration of cGMP, which in turn promotes smooth muscle relaxation and vasodilation .

Biochemical Pathways

The inhibition of PDE5 by this compound affects the cGMP-dependent pathway . Under normal conditions, the enzyme PDE5 breaks down cGMP. High levels of cGMP lead to a series of biochemical events that result in the relaxation of smooth muscle cells in blood vessels, thereby promoting vasodilation .

Pharmacokinetics

It is known to beorally bioavailable , indicating that it can be effectively absorbed into the bloodstream when taken by mouth.

Result of Action

The primary molecular effect of this compound is the inhibition of PDE5 , leading to an increase in cGMP levels . This results in vasodilation and relaxation of smooth muscle cells. In a study involving male Tat-transgenic mice, this compound was shown to restore the dilation of small arterioles following hypercapnia .

Biochemical Analysis

Biochemical Properties

Gisadenafil besylate interacts primarily with the enzyme PDE5 . It shows a high degree of selectivity for PDE5 over other phosphodiesterases, being over 100-fold selective for PDE5 over PDE6 . This interaction inhibits the breakdown of cGMP, prolonging and enhancing signal transduction .

Cellular Effects

This compound’s primary cellular effect is the inhibition of PDE5, leading to increased levels of cGMP within the cell . This can influence various cellular functions, including cell signaling pathways and gene expression . The increase in cGMP can lead to the activation of protein kinase G (PKG), which can phosphorylate various target proteins leading to changes in their activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of PDE5, inhibiting its activity . This prevents the breakdown of cGMP, leading to increased intracellular levels of this secondary messenger . The elevated cGMP can then activate PKG, leading to the phosphorylation of target proteins and changes in cellular function .

Temporal Effects in Laboratory Settings

It has been shown to restore the normal increase in cortical blood flow following hypercapnia in a murine model .

Dosage Effects in Animal Models

In animal models, this compound has been shown to restore the wild-type response to hypercapnia at a dosage of 2 mg/kg

Metabolic Pathways

This compound is involved in the purine metabolism pathway, specifically in the regulation of cGMP levels . It inhibits the activity of PDE5, preventing the breakdown of cGMP .

Subcellular Localization

As a PDE5 inhibitor, it is likely to be found wherever PDE5 is present within the cell . PDE5 is typically found in smooth muscle cells, platelets, and visceral and vascular tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gisadenafil besylate involves multiple steps, starting with the preparation of the core pyrazolo[4,3-d]pyrimidin-7-one structureThe final step involves the formation of the besylate salt .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

Gisadenafil besylate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the core structure.

Reduction: Used to reduce specific functional groups, altering the compound’s properties.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify the compound’s activity

Common Reagents and Conditions

Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Often employs reagents like halogens or alkylating agents under controlled conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Gisadenafil besylate is widely used in scientific research due to its potent PDE5 inhibitory activity. Its applications include:

Chemistry: Used as a reference compound in the study of cyclic nucleotide signaling pathways.

Biology: Investigated for its effects on cellular processes involving cyclic GMP.

Medicine: Explored for potential therapeutic applications in conditions like erectile dysfunction and pulmonary hypertension.

Industry: Utilized in the development of new PDE5 inhibitors and related compounds

Comparison with Similar Compounds

Similar Compounds

Sildenafil: Another PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Tadalafil: Known for its longer duration of action compared to other PDE5 inhibitors.

Vardenafil: Similar to sildenafil but with a slightly different chemical structure and pharmacokinetic profile

Uniqueness

Gisadenafil besylate is unique due to its high selectivity for PDE5 over other phosphodiesterases, particularly PDE6. This selectivity reduces the likelihood of side effects related to PDE6 inhibition, such as visual disturbances .

Biological Activity

Gisadenafil besylate, a phosphodiesterase type 5 (PDE5) inhibitor, is primarily recognized for its role in treating erectile dysfunction (ED) and other related conditions. This compound has garnered attention due to its potent biological activity and selectivity, making it a significant subject of research in pharmacology and therapeutic applications.

This compound has the chemical formula and a molecular weight of 677.79 g/mol. The compound acts by inhibiting the PDE5 enzyme, which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in vasodilation. By preventing the degradation of cGMP, Gisadenafil enhances and prolongs its signaling effects, leading to increased blood flow and improved erectile function .

Key Characteristics:

- IC50 Value: 1.23 nM (indicating high potency)

- Selectivity: Over 100-fold selectivity for PDE5 compared to PDE6 and >3000-fold over other PDEs .

Pharmacokinetics

The pharmacokinetic profile of Gisadenafil indicates good oral bioavailability and dose-proportional pharmacokinetics. Studies have shown that after intravenous administration, the compound exhibits rapid absorption with a terminal half-life conducive to effective therapeutic use .

| Parameter | Value |

|---|---|

| IC50 for PDE5 | 1.23 nM |

| Selectivity Ratio (PDE5/PDE6) | >100 |

| Oral Bioavailability | High |

| Half-Life | Approximately 4 hours |

Clinical Applications

Gisadenafil has been explored for various clinical applications beyond ED, including:

- Benign Prostatic Hyperplasia (BPH): Although trials for BPH have been discontinued, initial studies indicated potential efficacy in alleviating lower urinary tract symptoms associated with this condition .

- Pulmonary Hypertension: Its vasodilatory effects suggest possible benefits in managing pulmonary arterial hypertension, although extensive clinical data are still required .

Case Studies and Research Findings

-

Efficacy in Erectile Dysfunction:

A double-blind study involving 532 men demonstrated that increasing doses of Gisadenafil significantly improved erectile function across various etiologies of ED, with a clear dose-response relationship observed . -

Impact on Neurovascular Function:

Research involving Tat-tg mice indicated that treatment with Gisadenafil restored normal cerebral blood flow response during hypercapnia challenges, highlighting its potential neuroprotective effects . -

Vascular Health:

A meta-analysis showed that sildenafil (a closely related compound) significantly reduced arterial pressures and improved exercise capacity in patients with cardiovascular diseases, suggesting that Gisadenafil may have similar benefits due to its mechanism of action .

Properties

IUPAC Name |

benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N7O5S.C6H6O3S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29;7-10(8,9)6-4-2-1-3-5-6/h14-15H,5-13H2,1-4H3,(H,25,26,31);1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFRDYSZKVPPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N7O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187125 | |

| Record name | Gisadenafil besylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334827-98-4 | |

| Record name | Gisadenafil besylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334827984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gisadenafil besylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 334827-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GISADENAFIL BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4S08274OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.